N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

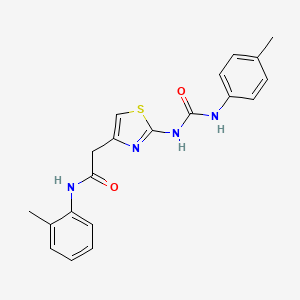

N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted at position 4 with a ureido-p-tolyl group and an acetamide moiety linked to an o-tolyl aromatic ring. The compound’s structure combines a thiazole core, known for its bioactivity in medicinal chemistry, with substituted aromatic and ureido groups that likely enhance its binding affinity and solubility.

Properties

IUPAC Name |

N-(2-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-7-9-15(10-8-13)21-19(26)24-20-22-16(12-27-20)11-18(25)23-17-6-4-3-5-14(17)2/h3-10,12H,11H2,1-2H3,(H,23,25)(H2,21,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGVVRLHVRURAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Urea Derivative Formation: The urea derivative can be formed by reacting an amine with an isocyanate.

Coupling Reactions: The final compound is obtained by coupling the thiazole derivative with the urea derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide belongs to the class of thiazole derivatives. Its structure includes a thiazole ring, a ureido group, and aromatic substituents, which contribute to its diverse biological activities.

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Urea Linkage Formation : The p-tolyl isocyanate reacts with an appropriate amine to form the urea derivative.

- Final Coupling : The thiazole derivative is coupled with the urea compound using coupling reagents like EDCI in the presence of a base.

Biological Activities

This compound exhibits several promising biological properties:

Antioxidant Activity

Research indicates that compounds similar to this compound demonstrate significant antioxidant activity. For instance, studies using the ABTS method have shown substantial inhibition rates against free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Antibacterial Properties

The compound has been evaluated for its antibacterial efficacy against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the thiazole ring enhances its interaction with bacterial targets, making it a candidate for developing new antibacterial agents .

Antitumor Activity

Thiazole derivatives are known for their antitumor properties. Preliminary studies suggest that this compound may inhibit tumor cell growth through mechanisms involving apoptosis induction and cell cycle arrest . Its structural features may enhance its lipophilicity and bioavailability, improving its therapeutic effectiveness.

Oncology

The compound's potential as an anticancer agent has been explored in various studies. For example, derivatives exhibiting similar structures have shown effectiveness against multiple cancer types, including lung and colorectal cancers. The modulation of specific cellular pathways involved in tumor growth is a key area of investigation .

Infectious Diseases

Given its antibacterial properties, there is significant interest in utilizing this compound in treating infections caused by resistant strains of bacteria. The ongoing research aims to optimize its structure to enhance efficacy and reduce toxicity while maintaining safety profiles.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of “N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

Modulating receptor activity: Interacting with receptors on cell surfaces and altering their signaling pathways.

Disrupting protein-protein interactions: Binding to one protein and preventing its interaction with another protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares structural motifs with several analogs reported in the literature (Table 1):

- Thiazole vs. Thiazolidine Cores : Unlike thiazolidine derivatives (e.g., 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide from ), which feature a saturated thiazolidine ring, the target compound retains a planar thiazole ring. This difference may influence conformational flexibility and binding to targets like urease .

- Substituent Effects : The ureido-p-tolyl group in the target compound contrasts with simpler substituents (e.g., benzyl, butyl) in analogs such as N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide . The ureido group’s hydrogen-bonding capacity could enhance enzyme inhibition compared to hydrophobic alkyl chains.

Data Tables

Key Findings and Implications

Structural Advantages : The target compound’s thiazole core and ureido-p-tolyl group may confer superior enzyme inhibition compared to thiazolidine derivatives with alkyl substituents .

Synthetic Feasibility : High-yield protocols from (e.g., 91% yield for N-(4-methylthiazol-2-yl) analogs) suggest the target compound could be synthesized efficiently using similar methods .

Biological Potential: While direct data is lacking, the structural similarity to antiproliferative compounds in and urease inhibitors in supports further testing in these areas .

Biological Activity

N-(o-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Its unique structural features, including a thiazole ring and ureido group, contribute to its significant biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The compound features a thiazole ring that enhances its reactivity and biological interactions due to the presence of nitrogen and sulfur atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 921484-00-6 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Ring : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Urea Derivative Formation : This is achieved by reacting an amine with an isocyanate.

- Coupling Reactions : The final compound is obtained by coupling the thiazole derivative with the urea derivative using a coupling agent like EDCI in the presence of a base .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against hepatocellular carcinoma (HCC). For instance, compound 27 (a related derivative) exhibited potent cytotoxicity against HepG2 cells with an IC50 value of 0.62 ± 0.34 μM, significantly outperforming Sorafenib (IC50 = 1.62 ± 0.27 μM). Mechanistic studies indicated that this compound inhibited cell migration and induced G2/M phase arrest and early-stage apoptosis .

Table: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 27 | HepG2 | 0.62 ± 0.34 | Inhibits IGF1R, induces G2/M arrest |

| Sorafenib | HepG2 | 1.62 ± 0.27 | Multi-target kinase inhibitor |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated that derivatives similar to this compound exhibit varying degrees of antimicrobial activity against different bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.

- Receptor Modulation : It may interact with cell surface receptors, altering their signaling pathways.

- Disruption of Protein Interactions : The compound can bind to proteins involved in critical cellular processes, preventing necessary interactions .

Study on HepG2 Cells

In a detailed investigation into its anticancer effects, researchers treated HepG2 cells with increasing concentrations of this compound and observed significant reductions in cell viability alongside increased apoptosis rates. Flow cytometry analysis revealed alterations in cell cycle distribution, confirming G2/M phase arrest as a key mechanism behind its anticancer activity .

Antimicrobial Efficacy Study

Another study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens such as E. coli and S. aureus. The results indicated that compounds with similar structural features to this compound exhibited substantial zones of inhibition, highlighting their potential as effective antimicrobial agents .

Q & A

Q. Example SAR Findings :

| Modification Site | Biological Impact | Reference |

|---|---|---|

| Thiazole C4 Acetamide | Increased cytotoxicity (IC50 ↓30%) | |

| Urea p-Tolyl Group | Enhanced COX-2 selectivity (Selectivity Index ↑2.5x) |

Advanced: How can researchers identify the molecular targets of this compound?

Answer:

- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates .

- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .

- Transcriptomics : RNA-seq of treated cells reveals pathway enrichment (e.g., NF-κB or MAPK) .

Basic: What are the stability challenges during storage and handling?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Hydrolysis Risk : Lyophilize and store under inert gas (N2/Ar) to protect the urea moiety .

- Hygroscopicity : Use desiccants (silica gel) to avoid water absorption in solid state .

Advanced: What in silico tools predict the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : SwissADME estimates bioavailability (e.g., 65% oral) and blood-brain barrier penetration .

- Metabolism : CypReact forecasts phase I oxidation sites (e.g., thiazole ring) .

- Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts .

Advanced: How can researchers address low solubility in biological assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .

- Prodrug Design : Introduce phosphate esters at the acetamide group for hydrolytic activation .

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.